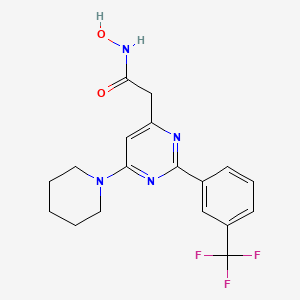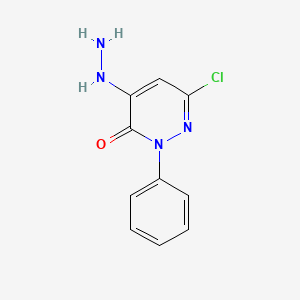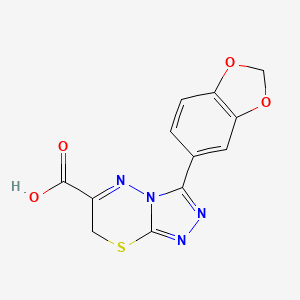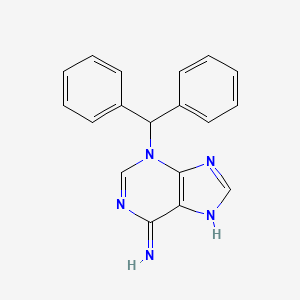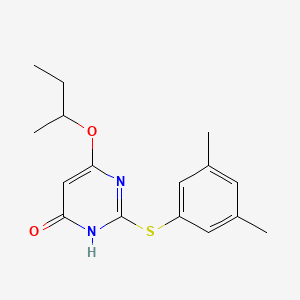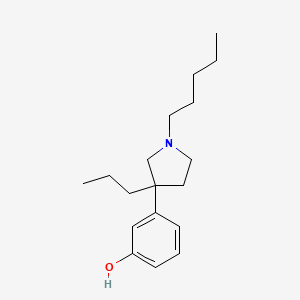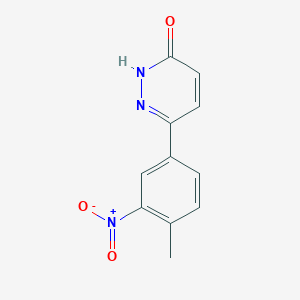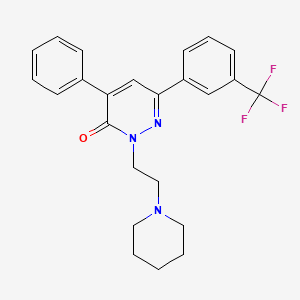
4-Phenyl-2-(2-piperidinoethyl)-6-(alpha,alpha,alpha-trifluoro-m-tolyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core substituted with phenyl, piperidinyl, and trifluoromethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Phenyl and Trifluoromethylphenyl Groups: The phenyl and trifluoromethylphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions using corresponding benzoyl or benzyl halides.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution reactions, where piperidine reacts with an appropriate leaving group on the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or piperidinyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-phenylpyridazin-3(2H)-one: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
4-Phenyl-2-(2-(morpholin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Contains a morpholine ring instead of piperidine, leading to different biological activities.
4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Substituted with a methyl group instead of trifluoromethyl, which may influence its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 4-Phenyl-2-(2-(piperidin-1-yl)ethyl)-6-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
Propiedades
Número CAS |
23348-17-6 |
|---|---|
Fórmula molecular |
C24H24F3N3O |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-phenyl-2-(2-piperidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C24H24F3N3O/c25-24(26,27)20-11-7-10-19(16-20)22-17-21(18-8-3-1-4-9-18)23(31)30(28-22)15-14-29-12-5-2-6-13-29/h1,3-4,7-11,16-17H,2,5-6,12-15H2 |
Clave InChI |
OGQKLKXZOLFXHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


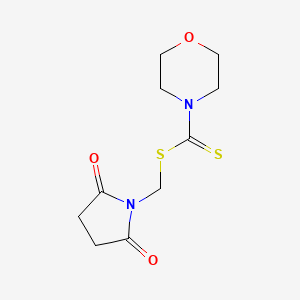
![(R)-6-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924217.png)
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
![5-Chloro-6-ethyl-N-[(3-phenoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B12924230.png)
